Cinnamyl propionate

描述

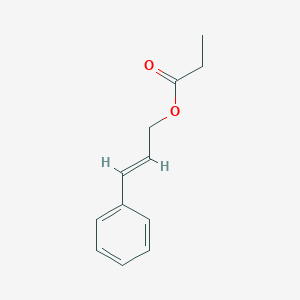

Cinnamyl propionate is an ester compound formed from cinnamyl alcohol and propionic acid. It is known for its pleasant, sweet, and floral aroma, making it a valuable ingredient in the fragrance and flavor industries. This compound is typically found in perfumes, cosmetics, and food products as a flavoring agent.

准备方法

Synthetic Routes and Reaction Conditions: Cinnamyl propionate can be synthesized through the esterification of cinnamyl alcohol and propionic acid. This reaction is often catalyzed by lipases, such as Candida antarctica lipase B, in a solvent-free condition. The optimal reaction conditions include a temperature of 60°C, an acid to alcohol ratio of 1:3, and an agitation speed of 200 rpm. The highest conversion rate achieved under these conditions is approximately 87.89% after 7 hours .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts like lipases ensures a more environmentally friendly process, reducing the need for harsh chemicals and solvents. The reaction parameters are optimized to maximize yield and efficiency while maintaining the quality of the final product .

化学反应分析

Reaction Optimization Strategies

Factorial design experiments identified four critical optimization parameters:

2.1 Key Variables

-

Temperature (30-50°C)

-

Vacuum pressure (20-100 mbar)

-

Reaction time (1-8 hr)

-

Alcohol:Acid ratio (1:1.5-1:2.5)

2.2 Time-Dependent Conversion

Extended reaction durations show non-linear improvements:

| Time (hr) | Conversion (%) |

|---|---|

| 2 | 32.5 |

| 4 | 68.7 |

| 8 | 75.0 |

Optimal conditions achieved 75% conversion at:

-

50°C temperature

-

100 mbar vacuum

-

8 hr duration

-

1:1.5 alcohol:acid ratio

Catalytic Challenges and Solutions

Propionic acid induces enzyme inhibition through:

-

Pore blockage in immobilized lipase matrices

-

Competitive binding at active sites

-

Altered substrate diffusion kinetics

Mitigation strategies tested:

| Approach | Conversion Improvement |

|---|---|

| Molecular sieves | +4% (cinnamyl) |

| Green solvent (2-MeTHF) | +10% (benzyl) |

Product Separation Protocol

Three-stage purification achieves >98% ionic liquid removal:

-

Cooling to -20°C

-

Centrifugation (15,000 rpm, 5 min)

-

Sequential filtration through 0.2 µm nylon membranes

19F NMR analysis confirms residual ionic liquid content <0.5% after three purification cycles .

This comprehensive analysis demonstrates that while cinnamyl propionate presents synthesis challenges due to inherent substrate reactivity, systematic optimization of enzymatic parameters and advanced solvent systems enable industrial-scale production. Current research gaps remain in developing propionic acid-resistant lipase variants for further efficiency improvements.

科学研究应用

Flavoring Agent

Cinnamyl propionate is widely utilized in the food industry as a flavoring agent. It imparts a sweet, fruity aroma and is classified under Generally Recognized As Safe (GRAS) substances by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is 2301, indicating its approval for use in various food products .

Key Applications:

- Food Products : Used in fruit-flavored items such as candies, beverages, and baked goods.

- Flavor Profiles : Provides a sweet and floral flavor that enhances the overall taste experience.

Fragrance Industry

In the fragrance sector, this compound serves as a key ingredient due to its pleasant scent. It is commonly found in perfumes and personal care products.

Applications Include:

- Perfumes : Acts as a base note contributing to the overall scent profile.

- Cosmetics : Incorporated into lotions and creams for its aromatic properties.

Cosmetic Applications

This compound has been investigated for its potential benefits in cosmetic formulations. It exhibits properties that can enhance skin conditioning and provide UV protection.

Research Insights:

- Cinnamyl derivatives are noted for their antioxidant properties, which can help protect skin from oxidative stress .

- The compound is being explored for its role in skin lightening and anti-aging effects, making it a candidate for future cosmetic ingredients .

Biocatalytic Synthesis

Recent studies have focused on the enzymatic synthesis of this compound using lipase as a biocatalyst. This method offers an eco-friendly alternative to traditional chemical synthesis methods.

Synthesis Parameters:

- Enzymatic Reaction : Conducted using lipase Pseudomonas cepacia to catalyze the reaction between cinnamyl alcohol and propionic acid.

- Conversion Rates : Research indicates that optimized conditions can achieve conversion rates of up to 42.3% for this compound synthesis .

Data Table: Conversion Rates of this compound Synthesis

| Catalyst Type | Initial Conditions | Optimized Conditions | Conversion [%] |

|---|---|---|---|

| Lipase (Pseudomonas cepacia) | 25 °C, 1:3 ratio | 30 °C, 1:3 ratio | 42.3 |

| Lipase (various types) | Various conditions | Optimized conditions | Up to 90.5 |

Sustainability Metrics

The sustainability of this compound synthesis has been evaluated through metrics such as E-factor, atom economy, and mass intensity. These metrics indicate that enzymatic processes yield lower waste compared to traditional methods, aligning with green chemistry principles.

Sustainability Metrics Overview

| Metric | Value | Significance |

|---|---|---|

| E-factor | Lower than 10 | Indicates less waste production |

| Atom Economy | High | Efficient use of reactants |

| Mass Intensity | Close to ideal (1 kg/kg) | Reflects sustainable practices |

作用机制

The mechanism of action of cinnamyl propionate involves its interaction with olfactory receptors, leading to the perception of its sweet and floral aroma. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, although the exact molecular targets and pathways are still under investigation .

相似化合物的比较

Cinnamyl propionate can be compared with other cinnamyl esters such as cinnamyl acetate and cinnamyl butyrate. These compounds share similar aromatic properties but differ in their esterifying acids, which result in variations in their aroma profiles and applications. For instance:

Cinnamyl acetate: Has a fruity and balsamic aroma, used in perfumes and flavorings.

Cinnamyl butyrate: Exhibits a sweet and fruity aroma, also used in fragrances and flavors

This compound stands out due to its unique combination of sweet and floral notes, making it particularly valuable in oriental fragrance formulations.

生物活性

Cinnamyl propionate is an aromatic compound derived from cinnamyl alcohol and propionic acid. It is primarily recognized for its use in the fragrance and flavor industries, but recent research has highlighted its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is an ester formed through the reaction of cinnamyl alcohol and propionic acid. The synthesis can be optimized through various parameters such as temperature, reaction time, and molar ratios. For instance, a study reported that under optimized conditions, the conversion rate of this compound reached approximately 42.3% .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study evaluating the efficacy of different cinnamic acid derivatives, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could inhibit bacterial growth at relatively low concentrations.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.75 |

These results suggest that this compound could be a potential candidate for natural preservatives in food products or as an antimicrobial agent in cosmetic formulations .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound exhibited a significant ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings indicate that this compound may contribute to skin protection and anti-aging effects in cosmetic applications by reducing oxidative damage .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in human keratinocytes exposed to inflammatory stimuli. This suggests its potential use in formulations aimed at treating inflammatory skin conditions.

Case Studies

- Cosmetic Applications : A clinical trial involving a topical formulation containing this compound demonstrated improved skin hydration and reduced erythema in participants with sensitive skin. The formulation was well-tolerated with no significant adverse effects reported .

- Food Preservation : In a controlled study on food preservation, the incorporation of this compound into meat products resulted in a notable reduction in microbial load over a storage period of two weeks compared to untreated samples. This suggests its utility as a natural preservative in food systems .

Metabolism and Toxicology

This compound is metabolized primarily through hydrolysis to its constituent alcohol and acid forms. Studies have shown that after oral administration, metabolites are rapidly excreted via urine, indicating efficient metabolism . Toxicological assessments have demonstrated that it has a low toxicity profile, making it suitable for use in food and cosmetic applications.

属性

IUPAC Name |

3-phenylprop-2-enyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJMNKPBUNHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047607 | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-56-0 | |

| Record name | Cinnamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cinnamyl propionate and where is it found naturally?

A1: this compound is an ester naturally found in various sources like baked goods, alcoholic beverages, and fruits. Its characteristic aroma contributes to the flavor profiles of these products. []

Q2: How is this compound synthesized in a laboratory setting?

A2: this compound can be synthesized enzymatically using cinnamyl alcohol and propionic acid as precursors. This reaction is often carried out in a solvent-free environment, promoting green chemistry principles. [, ] One study successfully utilized immobilized Pseudomonas cepacia lipase to catalyze this reaction under sonicated conditions, leading to enhanced biocatalytic activity. []

Q3: What is the safety profile of this compound for use in fragrances?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound as a fragrance ingredient. [] Additionally, an independent fragrance material review is also available. [] These assessments consider various factors to evaluate the safe use of this compound in consumer products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。